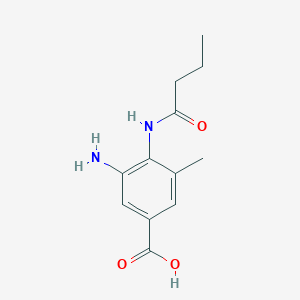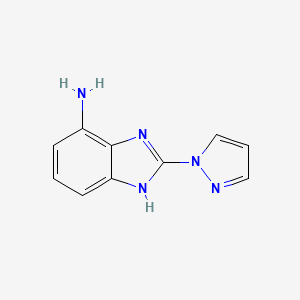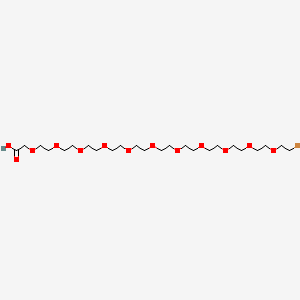![molecular formula C17H22F2N2O3 B12102177 tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B12102177.png)
tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a difluorophenyl group, and an oxoazepane ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a difluorophenyl-substituted azepanone under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the difluorophenyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The oxoazepane ring can undergo oxidation to form more oxidized derivatives or reduction to form reduced derivatives.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: Palladium catalysts are often used in cross-coupling reactions involving this compound.
Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized azepane derivatives, while reduction may produce reduced azepane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor-ligand binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It may also be employed in the formulation of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound has a similar carbamate structure but with a dihydroxypropyl group instead of the difluorophenyl group.
tert-Butyl (2,2,2-trifluoroacetyl)carbamate: This compound features a trifluoroacetyl group, making it distinct in terms of reactivity and applications.
Uniqueness: tert-Butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate is unique due to the presence of the difluorophenyl group and the oxoazepane ring. These structural features confer specific chemical properties and reactivity patterns that distinguish it from other carbamates.
Propriétés
Formule moléculaire |
C17H22F2N2O3 |
|---|---|
Poids moléculaire |
340.36 g/mol |
Nom IUPAC |
tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate |
InChI |
InChI=1S/C17H22F2N2O3/c1-17(2,3)24-16(23)21-13-8-7-10(9-20-15(13)22)11-5-4-6-12(18)14(11)19/h4-6,10,13H,7-9H2,1-3H3,(H,20,22)(H,21,23) |
Clé InChI |
WCOPAMRQAVLNBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(CNC1=O)C2=C(C(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine](/img/structure/B12102116.png)
![4-Amino-1-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1h)-one](/img/structure/B12102119.png)



![1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B12102135.png)







